![molecular formula C13H19NO B13845213 [1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
[1-(4-Aminophenyl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclohexyl]methanol typically involves the reaction of 4-aminophenylcyclohexanone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Aminophenyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more stable alcohol derivatives.
Substitution: It can participate in substitution reactions where the amino group or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(4-Aminophenyl)cyclohexyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
[1-(4-Hydroxyphenyl)cyclohexyl]methanol: Similar structure but with a hydroxyl group instead of an amino group.
[1-(4-Methylphenyl)cyclohexyl]methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness:
- The presence of the amino group in [1-(4-Aminophenyl)cyclohexyl]methanol imparts unique reactivity and potential biological activity compared to its analogs.
- Its stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[1-(4-aminophenyl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H19NO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,15H,1-3,8-10,14H2 |
InChI Key |
TYJOQRKZPOPSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
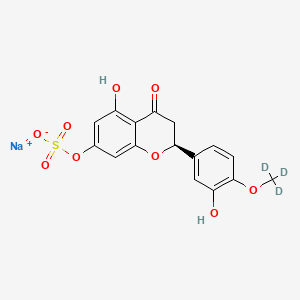
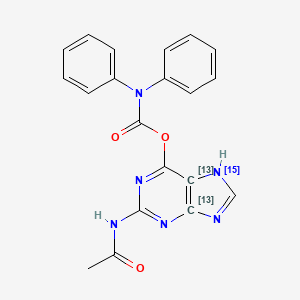
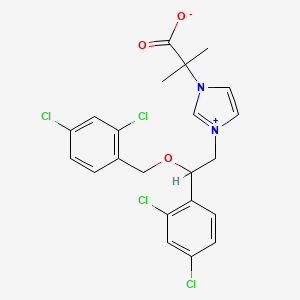

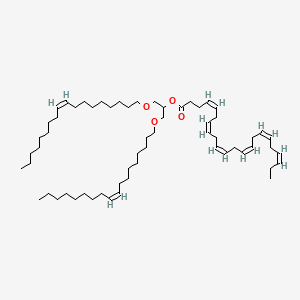
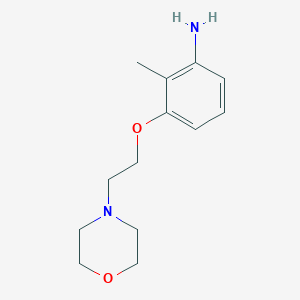
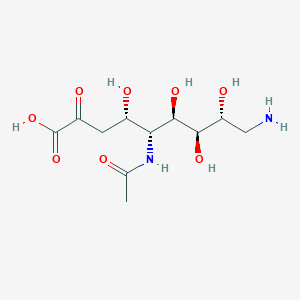
![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
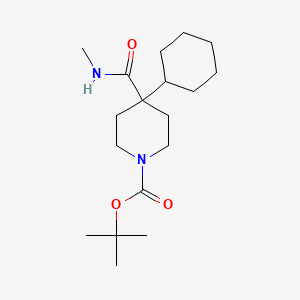
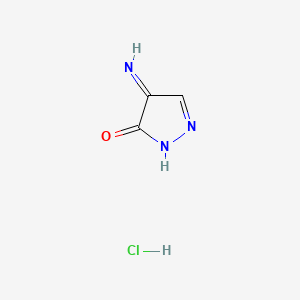
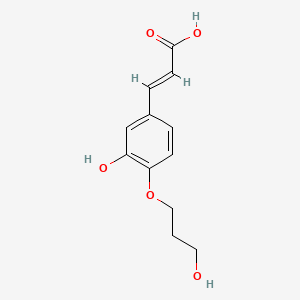
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)
